1-Cyclopropyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride
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Overview
Description
“1-Cyclopropyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride” is a chemical compound with the CAS Number: 2172460-98-7 . It has a molecular weight of 215.68 . The compound is in powder form and is stored at room temperature .
Synthesis Analysis
The synthesis of imidazole-containing compounds, such as “this compound”, has been a topic of interest due to their broad range of chemical and biological properties . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13N3O.ClH/c10-9-11-7-5-13-4-3-8 (7)12 (9)6-1-2-6;/h6H,1-5H2, (H2,10,11);1H . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . The compound’s IUPAC name is this compound .Scientific Research Applications
Chemical Synthesis and Derivative Formation The synthesis of various heterocyclic compounds, including imidazole and pyrimidine rings, is a significant area of application for chemicals structurally related to 1-Cyclopropyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride. For example, the synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives, achieved by reacting 1-alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide, leads to the formation of imidazo[1,2-a]pyrazolo[3,4-e]pyridines. Such compounds are synthesized through cyclocondensation reactions involving various reagents like chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate, demonstrating the versatility of this chemical framework in generating novel heterocyclic compounds with potential applications in medicinal chemistry and drug development (Yakovenko et al., 2020).
Antibacterial Activity The antibacterial potential of derivatives of this compound is explored through the design and synthesis of novel compounds. For instance, a series of 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives exhibited significant antibacterial activity. This research underscores the importance of structural modification in enhancing biological activity and opens avenues for the development of new antibacterial agents (Prasad, 2021).
Nucleophilic Addition Reactions The study of nucleophilic addition reactions to the imidazole nucleus provides insights into the chemical reactivity of compounds related to this compound. These reactions are crucial for the synthesis of complex imidazole derivatives, demonstrating the compound's role as a precursor in the synthesis of pharmacologically relevant molecules (Ohta et al., 2000).
Cyclization Techniques for C-N Bond Formation The development of efficient cyclization techniques for C-N bond formation, leading to the synthesis of tetrahydropyrimidine and imidazoline derivatives, showcases the utility of this compound in constructing nitrogen-containing heterocycles. These methodologies highlight the compound's potential as a versatile building block in organic synthesis (An et al., 2013).
Exploration of Free Radical Scavengers The synthesis of compounds with potential antioxidant properties, such as 2(2-tetrahydropyranylthio)methyl cyclopropylamines, illustrates the role of this compound in generating molecules that may act as free radical scavengers. This research direction is crucial for discovering new therapeutic agents for diseases where oxidative stress plays a role in pathogenesis (Muhi-Eldeen & Hassan, 2017).
Safety and Hazards
Properties
IUPAC Name |
1-cyclopropyl-6,7-dihydro-4H-pyrano[3,4-d]imidazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.ClH/c10-9-11-7-5-13-4-3-8(7)12(9)6-1-2-6;/h6H,1-5H2,(H2,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWXUBRVCLUGLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=C(COCC3)N=C2N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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